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Introduction

Transposon mutagenesis is a powerful genetic tool used to create random insertions of a
specific DNA segment, a transposon, within a host genome. The Tnl transposon, a member of
the Tn3 family of replicative transposons, is a valuable tool for functional genomics studies in
bacteria. By disrupting genes, Tnl mutagenesis allows for the identification of genes involved
in specific phenotypes, such as antibiotic resistance, virulence, or metabolic pathways. This
document provides a detailed experimental protocol for performing a Tnl transposition assay,
from the delivery of the transposon into the recipient bacteria to the analysis of insertion
mutants.

The Tn1 transposition process is mediated by a transposase, which recognizes the inverted
repeats at the ends of the transposon and facilitates its insertion into a new DNA site. In the
case of Tnl, a replicative mechanism results in the duplication of the transposon, with one
copy remaining at the original location and a new copy inserted at the target site. This process
often involves the formation of a cointegrate intermediate, which is then resolved by a
resolvase enzyme.

Data Presentation

Table 1: Representative Transposition Frequencies of Thl in Acinetobacter baylyi
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Genetic Event Frequency (per recipient cell)

Tnl Transposition (from a non-replicating
(6.4+£8.4)x 108

plasmid)
Plasmid Acquisition (replicating plasmid) (5.4+1.1)x10°°
Homologous Recombination (linear DNA) (1.3+0.5)x104

This data indicates that while Tnl transposition occurs at a detectable frequency, it is a rarer
event compared to plasmid establishment or homologous recombination in naturally competent
Acinetobacter baylyi.[1]

Experimental Protocols

This section outlines two common methods for introducing the Tnl-carrying donor plasmid into
the recipient bacteria: conjugation and electroporation. Following the delivery, a protocol for the
selection and analysis of transposon mutants is provided.

Protocol 1: Tnl Transposition via Bacterial Conjugation

This protocol describes the transfer of a suicide plasmid (a plasmid that cannot replicate in the
recipient strain) carrying the Tnl transposon from a donor E. coli strain to a recipient bacterial
strain.

Materials:

» Donor strain (e.g., E. coli SM10Apir) carrying the Tnl donor plasmid.
o Recipient bacterial strain of interest.

o Luria-Bertani (LB) broth and agar plates.

» Appropriate antibiotics for selection of donor and recipient strains, and for selection of
transconjugants (e.g., ampicillin for Tnl, and another antibiotic for counter-selection of the

donor).

e 0.45 um nitrocellulose filters.
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» Sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution.
Procedure:
e Culture Preparation:

o Inoculate 5 mL of LB broth with the donor E. coli strain containing the Tnl plasmid and the
appropriate antibiotic for plasmid maintenance.

o Inoculate 5 mL of LB broth with the recipient bacterial strain.
o Incubate both cultures overnight at 37°C with shaking.
e Mating:

o The next day, subculture 1 mL of each overnight culture into 10 mL of fresh LB broth and
grow to an OD600 of 0.4-0.6.

o Mix 1 mL of the donor culture and 1 mL of the recipient culture in a microcentrifuge tube.
o Centrifuge the mixture at 5,000 x g for 5 minutes to pellet the cells.
o Discard the supernatant and resuspend the cell pellet in 100 pL of sterile PBS.
o Place a sterile nitrocellulose filter on an LB agar plate without antibiotics.
o Spot the 100 pL cell suspension onto the filter.
o Incubate the mating plate at 37°C for 4-6 hours.
» Selection of Transconjugants:

o After incubation, aseptically transfer the filter into a microcentrifuge tube containing 1 mL
of sterile PBS.

o Vortex vigorously to resuspend the cells from the filter.

o Plate serial dilutions of the cell suspension onto selective agar plates. These plates should
contain an antibiotic to select for the recipient strain (if applicable) and the antibiotic
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marker present on the Tnl transposon (e.g., ampicillin). They should also contain an
antibiotic to counter-select against the donor E. coli strain if it is not a DAP auxotroph.

o Incubate the plates at the appropriate temperature for the recipient strain for 24-48 hours,
or until colonies appear.

 Verification of Transposition:
o Pick individual colonies and streak them onto fresh selective plates to isolate pure clones.

o Confirm the absence of the donor plasmid backbone by PCR using primers specific to the
plasmid vector.

o Confirm the presence of the Tnl transposon in the genomic DNA of the mutants by PCR
using primers specific to the transposon.

Protocol 2: Tnl Transposition via Electroporation

This protocol is an alternative to conjugation and is suitable for bacterial strains that are
naturally competent or can be made electrocompetent.

Materials:

o Purified Tnl donor plasmid DNA.

o Electrocompetent cells of the recipient bacterial strain.

e Electroporation cuvettes (0.1 or 0.2 cm gap).

o Electroporator.

e SOC medium or other recovery medium.

o LB agar plates with the appropriate antibiotic for selection.
Procedure:

e Preparation of Electrocompetent Cells:
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[e]

Grow the recipient bacterial strain to mid-log phase (OD600 = 0.5).

o

Chill the culture on ice for 20-30 minutes.

[¢]

Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

[¢]

Wash the cell pellet twice with ice-cold, sterile 10% glycerol.

[e]

Resuspend the final pellet in a small volume of 10% glycerol to concentrate the cells.

o Electroporation:

[e]

Thaw an aliquot of electrocompetent cells on ice.

o

Add 100-200 ng of the purified Tn1 donor plasmid to 50 pL of competent cells.

[¢]

Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

[e]

Pulse the mixture using the electroporator with optimized settings for the specific bacterial
strain (e.g., 2.5 kV, 25 pF, 200 Q).[2][3]

[¢]

Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a
microcentrifuge tube.

e Recovery and Selection:

o Incubate the cells at the optimal growth temperature for the recipient strain for 1-2 hours
with gentle shaking to allow for the expression of the antibiotic resistance gene.

o Plate the cell suspension on LB agar plates containing the antibiotic for selecting
transposon insertions.

o Incubate the plates until colonies appear.
 Verification of Transposition:

o Perform the same verification steps as described in the conjugation protocol (Protocol 1,
step 4).
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Protocol 3: Analysis of Transposon Insertion Sites

Once transposon mutants have been isolated, it is crucial to identify the genomic location of the
Tn1l insertion. This can be achieved through several PCR-based methods followed by DNA

sequencing.
Method A: Inverse PCR (iPCR)
e Genomic DNA Extraction: Extract high-quality genomic DNA from the transposon mutant.

» Restriction Digestion: Digest the genomic DNA with a restriction enzyme that does not cut
within the Tn1 transposon.

 Ligation: Ligate the restriction fragments under dilute conditions to favor self-circularization.

e Inverse PCR: Perform PCR using primers that anneal within the known sequence of the Tnl
transposon and are oriented outwards, towards the unknown flanking genomic DNA.

e Sequencing: Purify the PCR product and sequence it using one of the PCR primers. The
resulting sequence will correspond to the genomic DNA adjacent to the transposon insertion
site.[4][5]

Method B: Arbitrarily Primed PCR (AP-PCR)

e First Round PCR: Perform a PCR with a specific primer that anneals to the end of the Tnl
transposon and a second, arbitrary primer with a random sequence at its 3' end. Use low-
stringency annealing conditions to allow the arbitrary primer to bind to multiple sites in the
genome.

e Second Round PCR: Use the product of the first PCR as a template for a second, nested
PCR. This reaction uses a nested specific primer for the transposon and a primer
corresponding to the 5' end of the arbitrary primer from the first round. This increases the
specificity of the amplification.

e Sequencing: Sequence the product of the second PCR to identify the flanking genomic DNA.
[1]
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Mandatory Visualization

Below are diagrams illustrating the key processes in a Tnl transposition assay.
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Caption: Mechanism of Tn1 replicative transposition.
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Caption: Experimental workflow for a Tnl transposition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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